molecular formula C11H23ClN2O2 B1272278 tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride CAS No. 1049727-98-1

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

Cat. No. B1272278
M. Wt: 250.76 g/mol
InChI Key: YAFYUSHKQUUFGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves multiple steps starting from L-Serine to yield tert-butyl carbamate intermediates with overall yields ranging from 30% to 41% . These methods highlight the complexity and the multi-step nature of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various techniques. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing typical bond lengths and angles for this type of piperazine-carboxylate . Additionally, density functional theory (DFT) was used to optimize the molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which was consistent with the crystal structure obtained from X-ray diffraction .

Chemical Reactions Analysis

The tert-butyl carbamate derivatives undergo various chemical reactions that demonstrate their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Other reactions include acylation, nucleophilic substitution, and reduction to synthesize intermediates for biologically active compounds like omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are crucial for their application in drug synthesis. The papers describe the characterization of these compounds using techniques such as NMR, MS, FT-IR, and single-crystal X-ray diffraction . These studies provide detailed information on the compounds' structural features, which are essential for understanding their reactivity and stability.

Scientific Research Applications

Synthesis of Chemical Compounds

  • Synthesis of 4-Chloropiperidine Hydrochloride : Piperidin-4-one hydrochloride is used as a raw material to synthesize tert-butyl-4-hydroxy pi-peridine-l-carboxylate, which is then converted into 4-chloropiperidine hydrochloride (Zhang, 2010).
  • Key Intermediate in Vandetanib Synthesis : tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is crucial in synthesizing tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib (Wang et al., 2015).

Medicinal Chemistry

  • Intermediate for Crizotinib : tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride is an important intermediate in the synthesis of compounds like crizotinib (Kong et al., 2016).

Organic Chemistry Research

  • Study of Lithiation Sites : Research on lithiation of N-(pyridin-3-ylmethyl)pivalamide and tert-butyl N-(pyridin-3-ylmethyl)carbamate involves tert-butyl compounds in understanding site selectivity during lithiation processes (Smith et al., 2013).
  • Preparation of Piperidine Derivatives : tert-Butyl compounds are used in the stereoselective synthesis of piperidine derivatives, including reactions that form oxygen heterocycles (Moskalenko & Boev, 2014).

X-Ray Diffraction and Structural Analysis

  • Crystal Structure Studies : The crystal structures of tert-butyl carbazates and related compounds have been studied using X-ray diffraction, revealing insights into the geometry and structural features of these compounds (Shanthi et al., 2020).

Photoredox Catalysis

  • Amination of o-Hydroxyarylenaminones : tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in photoredox-catalyzed amination processes, establishing a cascade pathway for assembling 3-aminochromones (Wang et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYUSHKQUUFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373196
Record name tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride

CAS RN

1049727-98-1
Record name tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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